Dimethylstilbestrol
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Overview
Description
Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has distinct properties and applications. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylstilbestrol can be synthesized through several methods. One common route involves the condensation of p-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of strong bases such as sodium hydroxide and methylating agents like methyl iodide .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethylstilbestrol undergoes various chemical reactions, including:
Oxidation: The aromatic rings of this compound can be hydroxylated, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds in the stilbene structure to single bonds, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Dimethylstilbestrol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and cancer treatment.
Mechanism of Action
Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and other estrogen-responsive tissues. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling cascades .
Comparison with Similar Compounds
Diethylstilbestrol: A closely related compound with similar estrogenic activity but different pharmacokinetics and potency.
Estradiol: A natural estrogen with higher receptor affinity and different metabolic pathways.
Estriol: A weaker estrogen with distinct biological effects and clinical applications.
Uniqueness of Dimethylstilbestrol: this compound is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic profile. Compared to diethylstilbestrol, it has a lower affinity for estrogen receptors but exhibits different tissue-specific effects, making it valuable for specific research and therapeutic applications .
Properties
CAS No. |
13366-36-4 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
InChI Key |
XPINIPXARSNZDM-VAWYXSNFSA-N |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Key on ui other cas no. |
13366-36-4 552-80-7 |
Synonyms |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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